molecular formula C12H14O3 B1293602 Ethyl 4-oxo-4-phenylbutyrate CAS No. 6270-17-3

Ethyl 4-oxo-4-phenylbutyrate

Cat. No. B1293602
CAS RN: 6270-17-3
M. Wt: 206.24 g/mol
InChI Key: BRUOEHVDTAORQY-UHFFFAOYSA-N
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Description

Ethyl 4-oxo-4-phenylbutyrate is an aliphatic α-ketoester . It may be used in the synthesis of ethyl ®-2-hydroxy-4-phenylbutyrate, an important chiral precursor for angiotensin-converting enzyme (ACE) inhibitor .


Synthesis Analysis

The synthesis of Ethyl 4-oxo-4-phenylbutyrate involves several steps . One method involves the reaction of beta-halogeno ethylbenzene with magnesium in a first aprotic solvent to obtain a Grignard reagent . This Grignard reagent then reacts with ethyl oxalyl monochloride in the presence of one or more of CuX, Li2CuX4, and CuCN.LiX in a second aprotic solvent to obtain a solution containing a copper acyl chloride salt compound . The Grignard solution is then added dropwise to the solution obtained in the previous step, enabling the Grignard reagent to react with the copper acyl chloride salt compound to obtain a product solution . After the reaction is finished, acidic hydrolysis and alkali neutralization are carried out on the product solution, followed by washing, drying, and removing the solvent .


Molecular Structure Analysis

The molecular formula of Ethyl 4-oxo-4-phenylbutyrate is C12H14O3 . Its molecular weight is 206.24 g/mol . The IUPAC name for this compound is ethyl 2-oxo-4-phenylbutanoate .


Chemical Reactions Analysis

Ethyl 4-oxo-4-phenylbutyrate can undergo bioreduction to yield ethyl ®-2-hydroxy-4-phenylbutanoate . This reaction has been reported to be influenced by the presence of ionic liquid . The asymmetric reduction of Ethyl 4-oxo-4-phenylbutyrate using a bacterial reductase has also been reported .


Physical And Chemical Properties Analysis

Ethyl 4-oxo-4-phenylbutyrate appears as a yellow clear liquid . It has a boiling point of 132 °C at 3 hPa and a flash point of 113 °C .

Scientific Research Applications

Biocatalysis in Green Chemistry

Ethyl 4-oxo-4-phenylbutyrate: is used in biocatalytic processes to produce chiral intermediates. A study demonstrated the use of baker’s yeast in a novel reaction-separation coupling process. This process utilized thermosensitive ionic liquids to enhance the yield and enantiomeric excess of the product, Ethyl ®-2-hydroxy-4-phenylbutyrate , which is a valuable chiral compound .

Synthesis of Chiral Precursors

The compound serves as a precursor in the synthesis of Ethyl ®-2-hydroxy-4-phenylbutyrate . This chiral intermediate is crucial for the production of angiotensin-converting enzyme (ACE) inhibitors, which are important in the treatment of hypertension and heart failure .

Pharmaceutical Research

In pharmaceutical research, Ethyl 4-oxo-4-phenylbutyrate is involved in the synthesis of various active pharmaceutical ingredients (APIs). Its role as a building block for complex molecules is essential in drug development and manufacturing .

Organic Synthesis

This compound is used in organic synthesis laboratories for constructing complex organic molecules. Its reactivity allows for various transformations, making it a versatile reagent in synthetic chemistry .

Chemical Education

Due to its reactivity and importance in pharmaceutical synthesis, Ethyl 4-oxo-4-phenylbutyrate is also used in educational settings. It provides a practical example for teaching advanced organic synthesis techniques and chiral chemistry concepts .

Mechanism of Action

Target of Action

Ethyl 4-oxo-4-phenylbutyrate, also known as Ethyl 4-oxo-4-phenylbutanoate, primarily targets enzymes such as reductases . These enzymes play a crucial role in the bioreduction process, which is essential for the conversion of Ethyl 4-oxo-4-phenylbutyrate into other compounds .

Mode of Action

The interaction of Ethyl 4-oxo-4-phenylbutyrate with its targets involves a process known as bioreduction . In this process, Ethyl 4-oxo-4-phenylbutyrate is reduced by the reductase enzymes to yield a compound known as ethyl ®-2-hydroxy-4-phenylbutanoate .

Biochemical Pathways

The biochemical pathway affected by Ethyl 4-oxo-4-phenylbutyrate is the bioreduction pathway . This pathway involves the conversion of Ethyl 4-oxo-4-phenylbutyrate into ethyl ®-2-hydroxy-4-phenylbutanoate . The downstream effects of this pathway include the production of chiral precursors for angiotensin-converting enzyme (ACE) inhibitors .

Pharmacokinetics

It’s known that the compound undergoes metabolic processes such as bioreduction . The impact of these properties on the bioavailability of Ethyl 4-oxo-4-phenylbutyrate would need further investigation.

Result of Action

The molecular and cellular effects of Ethyl 4-oxo-4-phenylbutyrate’s action involve the production of ethyl ®-2-hydroxy-4-phenylbutanoate . This compound is an important chiral precursor for the synthesis of angiotensin-converting enzyme (ACE) inhibitors .

Action Environment

The action, efficacy, and stability of Ethyl 4-oxo-4-phenylbutyrate can be influenced by environmental factors such as the presence of different solvents and hydrogen pressure . For instance, the enantioselectivity of the bioreduction process strongly depends on the different solvent and hydrogen pressure .

Safety and Hazards

Ethyl 4-oxo-4-phenylbutyrate should be handled with care to avoid breathing in vapors, mist, or gas . Contact with skin and eyes should be avoided, and personal protective equipment should be worn when handling this chemical . In case of accidental ingestion or inhalation, medical attention should be sought immediately .

Future Directions

There is ongoing research into the synthesis and applications of Ethyl 4-oxo-4-phenylbutyrate . For example, studies on the discovery and properties of isolated OPBE reductases are of special interest to prompt the biocatalytic preparation of chiral ®-HPBE . Additionally, there is interest in the potential large-scale production of Ethyl 4-oxo-4-phenylbutyrate using the identified optimal parameter concentrations .

properties

IUPAC Name

ethyl 4-oxo-4-phenylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H14O3/c1-2-15-12(14)9-8-11(13)10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRUOEHVDTAORQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60211776
Record name Ethyl 4-oxo-4-phenylbutyrate
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Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

Ethyl 4-oxo-4-phenylbutyrate

CAS RN

6270-17-3
Record name Benzenebutanoic acid, γ-oxo-, ethyl ester
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Record name Ethyl 4-oxo-4-phenylbutyrate
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Record name ETHYL 4-OXO-4-PHENYLBUTYRATE
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Synthesis routes and methods

Procedure details

A mixture of 4-oxo-4-phenylbutanoic acid (5.00 g), ethanol (2.59 g), 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (6.46 g), and 4-(dimethylamino)pyridine (171 mg) in N,N-dimethylformamide (25 mL) was stirred for 1.5 hours at room temperature. The mixture was partitioned between ethyl acetate (100 mL) and 1N hydrochloric acid (75 mL), and the organic layer was washed with water (75×3 mL), saturated sodium bicarbonate (75 mL), and brine (75 mL), dried over magnesium sulfate, and evaporated to give ethyl 4-oxo-4-phenylbutanoate as a colorless oil (4.19 g).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
2.59 g
Type
reactant
Reaction Step One
Quantity
6.46 g
Type
reactant
Reaction Step One
Quantity
171 mg
Type
catalyst
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the different synthetic routes available for Ethyl 4-oxo-4-phenylbutanoate?

A1: One method involves the reaction of Ethyl diazoacetate (EDA) with N-(styryl)morpholine in the presence of a copper salt catalyst. [] This reaction has been shown to produce Ethyl 4-oxo-4-phenylbutanoate in good yield. The efficiency of this reaction is influenced by factors such as solvent, catalyst type, and temperature. []

Q2: Can Ethyl 4-oxo-4-phenylbutanoate be stereoselectively reduced?

A2: Yes, Ethyl 4-oxo-4-phenylbutanoate can be stereoselectively reduced using fermenting baker's yeast to produce (–)-(S)-5-phenyl-γ-butyrolactone. [] This reaction's stereochemical outcome depends on factors like the ratio of yeast to substrate and the presence or absence of ethanol. []

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